Ethylene/propylene/diene terpolymer

描述

Overview of EPDM in Polymer Science and Engineering

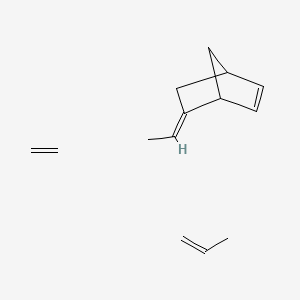

Ethylene (B1197577)/propylene (B89431)/diene terpolymer (EPDM) is a synthetic rubber, a type of elastomer, that has garnered significant attention in both scientific research and industrial applications. mdpi.com It is classified as an M-Class rubber under ASTM standard D-1418, which signifies that it has a saturated polyethylene (B3416737) chain. wikipedia.org EPDM is produced through the polymerization of ethylene, propylene, and a diene comonomer. mdpi.com The inclusion of the diene introduces unsaturated sites in the polymer backbone, which are crucial for cross-linking, a process also known as vulcanization. elastomer.co.uk Common dienes used in the production of EPDM include ethylidene norbornene (ENB), dicyclopentadiene (B1670491) (DCPD), and vinyl norbornene (VNB). wikipedia.org

In the realm of polymer engineering, EPDM is valued for its versatility. It can be compounded with various fillers, such as carbon black and calcium carbonate, and plasticizers like paraffinic oils to achieve specific performance characteristics. wikipedia.org The cross-linking process, typically achieved through sulfur vulcanization or with peroxides for enhanced heat resistance, transforms the raw polymer into a functional rubbery material with desirable elasticity and strength. wikipedia.orgengineercalculator.com

The applications of EPDM are extensive and diverse. In the automotive industry, it is used for seals, hoses, and weatherstripping. engineercalculator.comlakeerierubber.com The construction sector utilizes EPDM for roofing membranes, gaskets, and sealants. engineercalculator.comlakeerierubber.com Its excellent electrical insulation properties make it suitable for cable jackets and insulators. wikipedia.orgelastomer.co.uk Other common uses include belts, O-rings, and as an impact modifier for other polymers. wikipedia.orglakeerierubber.com

Evolution of EPDM Research Paradigms and Key Developments

The research landscape of EPDM has evolved significantly since its inception. Early research focused on the fundamental synthesis and characterization of the polymer, establishing the relationship between its molecular architecture and its physical properties. A pivotal development was the introduction of various diene monomers, which allowed for controlled vulcanization and the tailoring of properties for specific applications.

A significant advancement in EPDM production has been the development of advanced catalyst systems. Ziegler-Natta catalysts were traditionally used, but the advent of metallocene catalysts has provided greater control over the polymer's molecular weight distribution and composition. chemanalyst.com This has led to the production of EPDM grades with improved processability and performance. dow.com

Recent research has explored several key areas to enhance the performance and expand the applications of EPDM:

Nanocomposites: A major focus has been on the development of EPDM-based nanocomposites. The incorporation of nanofillers like nanosilica, nanoclay, and carbon nanotubes has been shown to significantly improve mechanical properties, thermal stability, and other functionalities. mdpi.com For instance, the addition of nanosilica to EPDM/Kevlar fiber composites resulted in a 220% improvement in char residue, indicating enhanced thermal stability. mdpi.com

Functionalization and Modification: Researchers have actively pursued the chemical modification of EPDM to introduce new functionalities. For example, the synthesis of sulfonated EPDM has been explored to create ionomers with unique rheological and mechanical properties. acs.org Another area of interest is the development of EPDM-based polar macromolecular compatibilizers to improve the compatibility of EPDM with other polymers in blends. nih.gov

Sustainable EPDM: In response to growing environmental concerns, there is an increasing focus on sustainable EPDM production. This includes the exploration of bio-based monomers and more energy-efficient manufacturing processes. marketresearchintellect.comopenpr.com

Advanced Applications: The unique properties of EPDM have led to its investigation for advanced applications. For instance, conductive EPDM is being explored for use in flexible electronics and sensors. marketresearchintellect.com Additionally, the behavior of EPDM in specialized environments, such as in proton exchange membrane fuel cells (PEMFCs), is an active area of research. lidsen.comresearchgate.net

These research paradigms highlight the continuous effort to innovate and improve upon the established properties of EPDM, driving its use in increasingly demanding and sophisticated applications.

Interactive Data Tables

Table 1: Typical Mechanical Properties of EPDM Rubber

| Property | Value |

| Hardness (Shore A) | 30 - 90 |

| Tensile Strength (PSI) | 500 - 2,500 |

| Elongation (%) | 100 - 700 |

| Abrasion Resistance | Good |

| Tear Resistance | Fair to Good |

| Compression Set | Poor to Excellent |

This data is based on typical ranges and can vary depending on the specific compound and formulation. rahco-rubber.com

Table 2: Environmental Performance of EPDM Rubber

| Property | Resistance |

| Ozone | Good to Excellent |

| Weather | Excellent |

| Sunlight | Excellent |

| Water | Excellent |

| Steam | Excellent |

| Oxidation | Excellent |

This table highlights the strong resistance of EPDM to various environmental factors. rahco-rubber.com

属性

IUPAC Name |

ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2/b8-2+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXNNMASLYQCAH-SZPWSVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C.CC=C1CC2CC1C=C2.C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC=C.C/C=C/1\CC2CC1C=C2.C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Translucent odorless solid; [Dow Chemical MSDS] | |

| Record name | Ethylene-propylene-diene terpolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25038-36-2 | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Polymerization Methodologies for Epdm

Catalytic Systems in EPDM Polymerization

The production of EPDM relies exclusively on catalytic coordination polymerization processes. encyclopedia.pub The evolution of catalyst technology has been a primary driver in expanding the range of EPDM products with improved energy efficiency, processability, and environmental safety. encyclopedia.pub The two main classes of catalysts used in EPDM synthesis are Ziegler-Natta catalysts and single-site catalysts, including metallocenes. chemistrycongresses.ch

Ziegler-Natta catalysts, developed in the 1960s, were the first systems used for EPDM production and are still widely employed. encyclopedia.pubrubbernews.com These catalysts are typically homogeneous systems comprising a vanadium precatalyst and an organoaluminum cocatalyst. encyclopedia.pub

Mechanisms: The active species in Ziegler-Natta polymerization is formed through the interaction of the vanadium compound with the organoaluminum cocatalyst. The polymerization proceeds via a coordination-insertion mechanism where the olefin monomer coordinates to a vacant site on the transition metal center and is subsequently inserted into the metal-alkyl bond. kuvempu.ac.in The process involves the following key steps:

Activation: The organoaluminum compound alkylates the vanadium precursor, creating an active catalytic center with a metal-carbon bond.

Propagation: The alkene monomer coordinates to the transition metal center and inserts into the metal-alkyl bond, extending the polymer chain. wikipedia.org

Chain Transfer and Termination: The growing polymer chain can be terminated or transferred to another molecule, which can occur through various pathways, including β-hydride elimination. cmu.edu

A simplified representation of the polymerization mechanism is as follows:

Formation of the active catalyst complex.

Coordination of the monomer (ethylene, propylene (B89431), or diene) to the vacant site on the vanadium atom.

Insertion of the coordinated monomer into the vanadium-carbon bond, leading to chain growth.

Repetition of coordination and insertion steps.

Advances: While traditional vanadium-based Ziegler-Natta systems are effective, they often exhibit low activity and poor thermal stability. encyclopedia.pub This necessitates additional processing steps to remove catalyst residues, which can be toxic and negatively impact the polymer's properties. encyclopedia.pub Advances in Ziegler-Natta catalysis have focused on improving catalyst activity and stability. This includes the development of new vanadium imido complexes that can be used with organoaluminum cocatalysts for EPDM polymerization under conventional conditions. google.com These advanced systems aim to produce EPDM with desired properties more efficiently.

Metallocene catalysts represent a significant advancement in olefin polymerization, offering greater control over the polymer's molecular architecture compared to traditional Ziegler-Natta systems. behinpolymerco.comnih.gov These are a class of single-site catalysts, meaning they possess well-defined, uniform active sites. behinpolymerco.com This uniformity allows for precise control over polymer microstructure, including molecular weight, branching, and stereochemistry. behinpolymerco.comnih.gov

Stereochemical Control and Polymer Architecture: The structure of the metallocene catalyst, particularly the ligands attached to the central metal atom (typically zirconium or titanium), plays a crucial role in determining the stereochemistry of the resulting polymer. behinpolymerco.comhhu.de By modifying the cyclopentadienyl (B1206354) rings and other ligands, the electronic and steric environment around the metal center can be tailored to control monomer insertion and stereoselectivity. behinpolymerco.com This allows for the production of EPDMs with:

Narrow Molecular Weight Distribution (MWD): The single-site nature of metallocene catalysts leads to polymers with a more uniform chain length, resulting in a narrow MWD. behinpolymerco.comymerdigital.com This contrasts with the broad MWD typically produced by multi-sited Ziegler-Natta catalysts. rubbernews.com

Uniform Comonomer Distribution: Metallocenes facilitate a more random and uniform incorporation of comonomers (ethylene, propylene, and diene) along the polymer backbone. nih.gov This leads to improved properties such as tensile strength and compression set. rubbernews.com

Controlled Long-Chain Branching: The catalyst structure can be designed to control the incorporation of diene monomers, which in turn influences the degree of long-chain branching. chemistrycongresses.ch

The ability to precisely control these architectural parameters allows for the tailoring of EPDM properties to meet the demands of specific applications. ymerdigital.com

Beyond traditional metallocenes, research has focused on developing more advanced single-site catalyst architectures to further enhance efficiency and expand the range of achievable polymer properties. encyclopedia.pub These include constrained geometry catalysts (CGCs) and other post-metallocene systems. encyclopedia.pub

Dow's INSITE™ technology, which utilizes a single-site constrained-geometry catalyst, was a significant development in the EPDM industry. chemistrycongresses.chcmu.edu This technology enabled the production of clean, gel-free EPDMs. chemistrycongresses.ch More recently, Dow has developed Advanced Molecular Catalysts (AMC), which offer even higher efficiency, greater diene incorporation, and improved stability at higher temperatures during the solution polymerization process. chemistrycongresses.ch

These advanced catalysts offer several advantages over conventional systems:

High Activity: Advanced single-site catalysts can exhibit significantly higher activity, with some systems reaching 155,000–190,000 kg of copolymer per mole of Zirconium per hour at 80 °C. encyclopedia.pub

High-Temperature Stability: Their stability at elevated temperatures (120-180°C) is advantageous for solution polymerization processes, allowing for the formation of amorphous copolymers with broad molecular weight distributions and low gel content. encyclopedia.pub

Efficient Diene Incorporation: They allow for higher and more efficient incorporation of diene monomers, which is crucial for controlling the vulcanization characteristics of the final rubber. chemistrycongresses.ch

| Catalyst System | Key Characteristics | Advantages | Disadvantages |

|---|---|---|---|

| Ziegler-Natta (Vanadium-based) | Multi-sited, homogeneous | Established technology, versatile | Low activity and stability, broad MWD, high catalyst residues encyclopedia.pub |

| Metallocene | Single-sited, homogeneous | Precise control over polymer architecture, narrow MWD, uniform comonomer distribution behinpolymerco.comnih.gov | Higher cost compared to traditional systems |

| Advanced Single-Site (e.g., AMC) | Highly efficient, stable at high temperatures | Very high activity, high diene incorporation, produces clean, gel-free polymers chemistrycongresses.ch | Proprietary technology |

Polymerization Mechanisms and Kinetics

The fundamental mechanism for the formation of EPDM using coordination catalysts is chain migratory insertion. The kinetics of this process and the resulting polymer architecture are significantly influenced by the reaction conditions.

Migratory insertion is a fundamental step in organometallic chemistry and the core mechanism of Ziegler-Natta and metallocene-catalyzed olefin polymerization. wikipedia.org The process involves the following steps:

An olefin (ethylene or propylene) coordinates to the catalytically active metal center.

The alkyl group already attached to the metal migrates to one of the carbon atoms of the coordinated olefin.

This insertion creates a new, longer alkyl chain attached to the metal and a vacant coordination site.

A new monomer molecule then coordinates to the vacant site, and the process repeats, leading to chain growth. wikipedia.orgopenochem.org

The architecture of the EPDM polymer is highly dependent on the conditions maintained during polymerization. rubbernews.com Key reaction parameters that influence the final polymer structure include:

Temperature: Polymerization temperature affects catalyst activity, monomer solubility, and chain transfer rates. Higher temperatures can lead to lower molecular weight due to increased rates of chain termination reactions like β-hydride elimination. cmu.edumdpi.com Operating temperatures for EPDM solution polymerization typically range from 30°C to 90°C, with advanced catalysts allowing for higher temperatures. chemanalyst.com

Pressure: The pressure in the reactor influences monomer concentration in the solvent, which in turn affects the polymerization rate and polymer molecular weight. Typical operating pressures are in the range of 10–30 bar. chemanalyst.com

Monomer Concentration: The relative concentrations of ethylene (B1197577), propylene, and the diene monomer directly control the composition of the final terpolymer. The ethylene/propylene ratio is a key factor determining the degree of crystallinity and the elastomeric properties of the EPDM. rubbernews.com The diene content dictates the number of available sites for vulcanization. mdpi.com

Solvent: EPDM is typically produced in a solution process using an aliphatic hydrocarbon solvent such as hexane (B92381) or cyclohexane. chemanalyst.com The choice of solvent can affect monomer and polymer solubility, which can influence the polymerization kinetics and the molecular weight of the resulting polymer.

Chain Transfer Agents: The addition of chain transfer agents, such as hydrogen, can be used to control the molecular weight of the polymer.

| Reaction Condition | Effect on Polymer Architecture |

|---|---|

| Increasing Temperature | Decreases molecular weight, can affect monomer incorporation cmu.edumdpi.com |

| Increasing Pressure | Increases polymerization rate and molecular weight chemanalyst.com |

| Ethylene/Propylene Ratio | Controls crystallinity and elastomeric properties rubbernews.com |

| Diene Concentration | Determines the number of crosslinking sites mdpi.com |

| Chain Transfer Agent (e.g., Hydrogen) | Decreases molecular weight |

Control of Molecular Structure during Synthesis

The precise control over the molecular architecture of Ethylene/propylene/diene terpolymer (EPDM) during synthesis is paramount as it directly dictates the final properties and performance of the rubber. Key structural parameters that are meticulously controlled include molecular weight, molecular weight distribution, the degree of long-chain branching, and the incorporation and distribution of the diene monomer. The selection of catalyst systems and the manipulation of polymerization conditions are the primary levers to achieve the desired molecular structure.

Regulation of Molecular Weight and Molecular Weight Distribution

The molecular weight (MW) and molecular weight distribution (MWD) are fundamental characteristics of EPDM that significantly influence its processability and mechanical properties. allenpress.com A high MW generally imparts better physical properties but can make the material more difficult to process. The MWD, which describes the dispersity of polymer chain lengths, also plays a crucial role; a broad MWD can improve processability, while a narrow MWD can lead to enhanced performance characteristics. rubbernews.com

The choice of catalyst is a primary determinant of both MW and MWD. allenpress.com Traditional Ziegler-Natta (Z-N) catalysts, which possess multiple active sites, inherently produce EPDM with a broad molecular weight distribution. rubbernews.com In contrast, metallocene catalysts and other single-site catalysts offer the ability to produce EPDM with a narrow MWD, allowing for more precisely tailored properties. grace.com Advanced Molecular Catalyst (AMC) technologies enable the design of EPDM with either narrow or broad, and even bimodal, distributions. rubbernews.com

Several methods are employed to regulate MW and MWD during polymerization:

Catalyst and Co-catalyst Selection: As mentioned, the type of catalyst is a key factor. Metallocene and other single-site catalysts generally produce a narrower MWD compared to multi-sited Ziegler-Natta catalysts. grace.com The ratio of co-catalyst to catalyst (e.g., the [Al]/[V] ratio in Ziegler-Natta systems) can also influence molecular weight; increasing this ratio has been shown to affect the ethylene and diene incorporation, which in turn can impact the final molecular weight. kglmeridian.com

Temperature: Polymerization temperature has a significant effect on molecular weight. Generally, increasing the polymerization temperature leads to a decrease in the average molecular weight. For instance, in EPDM polymerization with a VCl₄-based Ziegler-Natta catalyst, the highest productivity and a desirable molecular weight were obtained around 50°C, with higher temperatures leading to a decrease in polymer yield and molecular weight. kglmeridian.comkglmeridian.com

Monomer Concentration: The concentration of ethylene and propylene monomers in the reactor can be adjusted to control the polymerization rate and, consequently, the molecular weight. Higher monomer concentrations generally lead to higher molecular weights.

Chain Transfer Agents: The most common method for controlling molecular weight in industrial EPDM production is the use of chain transfer agents. rubbernews.com Hydrogen is widely used for this purpose. wikipedia.org By introducing hydrogen into the reactor, the growing polymer chain is terminated, and a new chain is initiated, effectively reducing the average molecular weight. wikipedia.org The efficiency of chain transfer agents allows for fine-tuning the molecular weight to meet specific application requirements. google.com Other compounds can also act as chain transfer agents, reacting with the growing polymer radical to terminate the chain and start a new one. rubbernews.comgoogle.com

| Control Parameter | Effect on Molecular Weight (MW) | Effect on Molecular Weight Distribution (MWD) | Primary Catalyst System Affected |

|---|---|---|---|

| Catalyst Type | Varies; Metallocenes can produce very high MW | Ziegler-Natta: Broad; Metallocene: Narrow | All |

| Increasing Temperature | Decrease | Can become broader | Ziegler-Natta, Metallocene |

| Increasing Monomer Concentration | Increase | Generally unaffected | All |

| Addition of Chain Transfer Agent (e.g., Hydrogen) | Decrease | Can become narrower | All |

Tailoring Long-Chain Branching

Long-chain branching (LCB) refers to the presence of side chains on the EPDM backbone that are long enough to affect the polymer's rheological properties. core.ac.uk The introduction of LCB can significantly enhance the processability of EPDM, particularly its shear thinning behavior and melt strength, without compromising its mechanical properties. researchgate.net The control of LCB is a sophisticated aspect of EPDM synthesis, achieved through careful selection of catalysts, diene monomers, and polymerization conditions.

The formation of LCB in EPDM can occur through several mechanisms. One primary route is the copolymerization of a vinyl-terminated polymer chain (a macromonomer) into a growing polymer chain. core.ac.uk This requires a catalyst system that can both produce polymer chains with terminal double bonds and efficiently incorporate these macromonomers.

Key methodologies for tailoring LCB include:

Catalyst Technology: The catalyst system employed has a profound impact on the generation of LCB.

Ziegler-Natta Catalysts: Conventional vanadium-based Ziegler-Natta catalysts can introduce LCB, often through a cationic coupling mechanism involving the exocyclic double bond of an enchained diene. rubbernews.com However, careful control of polymerization conditions is necessary to prevent gel formation. rubbernews.com

Metallocene and Post-Metallocene Catalysts: Certain metallocene catalysts, particularly constrained geometry catalysts (CGCs), are highly effective at producing LCB. core.ac.ukwikipedia.org CGCs have a more open active site, which facilitates the incorporation of bulky comonomers, including macromonomers with terminal unsaturation. nih.govnih.gov This allows for the synthesis of EPDM with controlled levels of LCB. Advanced catalyst technologies have been developed to precisely control the degree of branching and MWD without undesirable side reactions. researchgate.net

Diene Monomer Type: The structure of the diene monomer can influence the propensity for LCB. Dienes with a terminal vinyl group, such as 5-vinyl-2-norbornene (VNB), are more readily incorporated as a branch point compared to dienes with internal double bonds like 5-ethylidene-2-norbornene (ENB). researchgate.net The use of high-VNB EPDM, enabled by newer catalyst technologies, allows for the creation of polymers with a significant amount of branch-on-branch structures. researchgate.net

Polymerization Conditions:

Monomer Concentration: Lowering the ethylene concentration can increase the level of LCB in some metallocene-catalyzed systems. wikipedia.org

Temperature and Pressure: These parameters can influence the rates of chain propagation, chain transfer, and macromonomer incorporation, thereby affecting the final LCB content. For example, some CGCs show maximum activity at higher temperatures (e.g., 100°C), which can be leveraged to control the polymer architecture. nih.gov

Hydrogen Concentration: The presence of hydrogen as a chain transfer agent can suppress the formation of LCB by reducing the molecular weight and the formation of vinyl-terminated macromonomers. wikipedia.org

| Factor | Influence on Long-Chain Branching (LCB) | Mechanism/Comment |

|---|---|---|

| Constrained Geometry Catalysts (CGCs) | Promotes LCB | Open active site facilitates incorporation of macromonomers. nih.gov |

| Conventional Ziegler-Natta Catalysts | Can introduce LCB | Often via cationic coupling of diene units; risk of gelation. rubbernews.com |

| 5-Vinyl-2-norbornene (VNB) Diene | Increases LCB | Terminal double bond is more reactive towards branching. researchgate.net |

| Decreasing Ethylene Concentration | Increases LCB | Favors macromonomer incorporation relative to ethylene insertion. wikipedia.org |

| Addition of Hydrogen | Suppresses LCB | Acts as a chain transfer agent, reducing macromonomer formation. wikipedia.org |

Diene Monomer Incorporation and Distribution within the Polymer Chain

The third monomer, a non-conjugated diene, is a critical component of EPDM as it introduces unsaturation into the otherwise saturated polymer backbone, allowing for vulcanization (cross-linking). The type and amount of diene, as well as its distribution along the polymer chain, significantly affect the curing characteristics and final properties of the rubber. rado-rubber.com Commercial EPDM grades typically contain between 2 and 12 weight percent of a diene. rado-rubber.com

The most commonly used dienes in industrial EPDM production are 5-ethylidene-2-norbornene (ENB), dicyclopentadiene (B1670491) (DCPD), and 5-vinyl-2-norbornene (VNB). encyclopedia.pub These dienes have two double bonds with different reactivities; one, more reactive, participates in the polymerization, while the other, less reactive, remains as a pendant group available for subsequent cross-linking. rado-rubber.com

The incorporation and distribution of the diene are controlled by several factors:

Diene Reactivity and Type: The various dienes exhibit different reactivities and incorporation rates depending on the catalyst system used. ENB generally has the highest reactivity, leading to faster curing, while DCPD has the lowest. rado-rubber.com The choice of diene can also impact the polymer's molecular weight and the catalyst's activity. For instance, the addition of ENB can influence the ethylene content of the resulting EPDM. kglmeridian.com Studies comparing different dienes have shown that their structure significantly affects their incorporation and the deactivation influence on the polymerization process. nih.gov

Catalyst System: The catalyst plays a pivotal role in how the diene is incorporated. Metallocene and other single-site catalysts can offer higher incorporation rates of comonomers, including dienes, compared to traditional Ziegler-Natta systems. nih.gov Some advanced catalyst systems, such as Keltan ACE™, allow for the production of EPDM with very high levels of ENB (up to 15 wt%), VNB (5 wt%), or DCPD (20 wt%) without excessive gelation. encyclopedia.pub Hafnocene-based catalysts have been shown to be effective in producing EPDM with high ENB content (7-11 wt%) and high molecular weights. encyclopedia.pub

Polymerization Conditions:

Diene Concentration: The concentration of the diene in the feed will naturally affect its incorporation level in the final polymer. However, at higher concentrations, some dienes can decrease catalyst activity and polymer yield. kglmeridian.com

Temperature: Polymerization temperature can affect the relative reactivity of the monomers. For example, in some Ziegler-Natta systems, an increase in temperature can lead to changes in both ethylene and ENB incorporation. kglmeridian.com

The distribution of the diene units along the polymer chain (e.g., random, alternating, or blocky) is also critical for cure uniformity and is largely determined by the catalyst's characteristics and the relative reactivity ratios of the monomers under the chosen polymerization conditions. rado-rubber.com Single-site catalysts tend to produce a more uniform and random distribution of the diene compared to the broader compositional distribution often seen with Ziegler-Natta catalysts. rubbernews.com

| Diene Monomer | Relative Reactivity/Cure Rate | Key Features and Catalyst Interactions |

|---|---|---|

| 5-Ethylidene-2-norbornene (ENB) | High | Most commonly used; provides fast cure rates. rado-rubber.com High incorporation possible with advanced catalysts. encyclopedia.pub |

| Dicyclopentadiene (DCPD) | Low | Lower cure rate. rado-rubber.com High incorporation levels achievable with specific catalysts like Keltan ACE™. encyclopedia.pub |

| 5-Vinyl-2-norbornene (VNB) | Intermediate (cure rate) | Terminal double bond promotes long-chain branching. researchgate.net Zirconocene catalysts are effective for producing VNB terpolymers. encyclopedia.pub |

Molecular Architecture and Advanced Characterization of Epdm

Elucidation of Molecular Weight and Distribution

The molecular weight (MW) and molecular weight distribution (MWD) are fundamental characteristics of EPDM that significantly influence its physical and mechanical properties.

Size Exclusion Chromatography (SEC/GPC) Methodologies

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone technique for determining the molecular weight, average molecular weight, and MWD of polymers like EPDM. impactanalytical.comintertek.comlcms.cz In this method, a dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute faster than smaller ones, allowing for separation based on hydrodynamic volume. intertek.compolyanalytik.com

Various detectors can be employed in SEC/GPC analysis to obtain comprehensive data. A differential refractive index (DRI) detector provides relative molecular weight information based on standard calibration, while multi-angle laser light scattering (MALLS) detection yields the "true" or absolute molecular weight. impactanalytical.com The coupling of a viscometer with GPC allows for the calculation of molecular weights based on hydrodynamic volume via the Universal Calibration approach, providing molecular weights that are independent of the calibration standards. lcms.czpolymerchar.com High-temperature GPC (HT-GPC) is often necessary for the analysis of polyolefins like EPDM. polymerchar.com

The data obtained from SEC/GPC analysis includes several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer molecule. impactanalytical.com

Z-average molecular weight (Mz): A higher-order average that is more sensitive to the presence of high molecular weight species. impactanalytical.com

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. impactanalytical.com

Table 1: EPDM Molecular Weight Characterization via SEC/GPC

| EPDM Type | Mooney Viscosity (MU) | Mw (kg/mol) | MWD (PDI) | Reference |

|---|---|---|---|---|

| AMC Type (EPDM B) | 70 | 217 | Broader than conventional Z-N type | rubbernews.com |

| Conventional Z-N Type (EPDM C) | 70 | - | - | rubbernews.com |

Impact of Molecular Weight Distribution on Macromolecular Behavior

The MWD of EPDM has a profound effect on its processing and material properties. A broader MWD can lead to slower mixing times for ingredients like carbon black and oil compared to polymers with a narrower distribution. researchgate.net This is attributed to the more elastic character of polymers with broad MWDs. researchgate.net However, a broader MWD can sometimes improve processability. lcms.cz

Conversely, EPDM rubbers with a narrow MWD can achieve faster and higher degrees of cure, even at lower diene monomer levels. researchgate.net The combination of a high molecular weight and a narrow MWD can lead to fast cure rates, high cure efficiency, improved scorch safety during processing, and good mechanical strength in the final product. researchgate.net The ethylene (B1197577) content percentage is a key factor in determining the mixing and extrusion properties of the final rubber product. transparencymarketresearch.com

Analysis of Long-Chain Branching in EPDM

Long-chain branching (LCB), the presence of long side chains attached to the main polymer backbone, significantly impacts the rheological properties and processability of EPDM.

Rheological Approaches for Branching Characterization

Rheology, the study of the flow of matter, provides powerful tools for characterizing LCB in polymers. The presence of LCB has a significant effect on the viscoelastic properties of EPDM. rubbernews.comkpi.ua

One common method is to analyze the melt shear viscosity. EPDM with less LCB tends to exhibit less shear thinning behavior. rubbernews.com The melt elasticity, often represented by the tan delta at low shear rates, is also influenced by LCB, with less branched polymers showing lower melt elasticity. rubbernews.com Advanced rheological techniques, such as large amplitude oscillatory shear (LAOS), are highly sensitive to the presence of LCB. rubbernews.comyoutube.com By analyzing the non-linear viscoelastic response, it is possible to quantify the level of LCB. rubbernews.com Another approach involves determining the damping function from stress relaxation experiments at increasing strain amplitudes; long-chain branched polymers typically show a weaker strain dependence than their linear counterparts. rubbernews.com

Spectroscopic Methods (e.g., ¹H-NMR, ¹³C-NMR) for Branching Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers, including the quantification of LCB. researchgate.netrsc.org Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide valuable information. dtu.dk

¹³C-NMR is particularly powerful for identifying and quantifying branching. uc.edunih.gov The chemical shifts of carbon atoms on the polymer backbone near a branch point are sensitive to the length of the branch. uc.edu This allows for the differentiation between short-chain branches and long-chain branches. A methodology has been developed to detect and quantify LCB by analyzing the carbon atoms in the β-position relative to the branching point, which offers enhanced detection compared to analyzing the methine carbons at the branch point itself. nih.gov

¹H-NMR can also be used to analyze branching, often in conjunction with other techniques. For instance, by combining molecular weight data from SEC with the concentration of specific end groups determined by ¹H-NMR, an estimation of the number of branches per molecule can be made. uoi.gr

Diene Monomer Content and Distribution

The diene monomer incorporated into the EPDM chain provides the sites for vulcanization (cross-linking). The type, amount, and distribution of the diene are crucial for the curing process and the final properties of the rubber. Common dienes used in EPDM production include 5-ethylidene-2-norbornene (ENB), dicyclopentadiene (B1670491) (DCPD), and vinyl norbornene (VNB). dtu.dknexanteca.com

Various analytical techniques are employed to determine the diene content. Infrared (IR) spectroscopy can be used, but may have limitations due to structural interferences from other compositional variations in the polymer. kglmeridian.com ¹H-NMR spectroscopy is a more precise method for quantifying the diene content. kglmeridian.commagritek.com For example, the olefinic protons of the diene give a distinct signal in the ¹H-NMR spectrum (e.g., around 5.2 ppm for the =CH unit) that can be integrated to determine its concentration relative to the ethylene and propylene (B89431) units. researchgate.net In some cases, diffusion-filtered NMR experiments can be used to distinguish the signals of the diene incorporated into the polymer from any remaining free diene monomer. magritek.com

The diene content in commercial EPDM typically ranges from 2.5% to 12% by weight. transparencymarketresearch.com The specific diene used can also influence the properties and devulcanization behavior of the EPDM rubber. researchgate.net

Quantitative Spectroscopic Techniques (e.g., FTIR, ¹H-NMR, ¹³C-NMR)

Spectroscopic methods are indispensable for the quantitative analysis of EPDM's composition. Fourier Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are powerful, complementary techniques for elucidating the terpolymer's microstructure. dtu.dk

Fourier Transform Infrared (FTIR) Spectroscopy offers a rapid method for determining the ethylene and diene content. researchgate.net The analysis often involves examining specific absorption bands characteristic of the different monomer units. mdpi.com For instance, the ratio of the absorbance of a band associated with the propylene monomer (e.g., around 1378 cm⁻¹) to one associated with the ethylene sequences can be used to quantify the ethylene/propylene ratio. The concentration of the diene monomer, such as 5-ethylidene-2-norbornene (ENB), can be determined by its characteristic out-of-plane C-H bending vibration of the ethylidene group (e.g., around 808 cm⁻¹). redalyc.orgscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed and quantitative information. researchgate.net

¹H-NMR can precisely quantify the monomer ratios. magritek.com The olefinic protons of the diene monomer resonate in a distinct region of the spectrum (typically 4.5-5.5 ppm), allowing for accurate determination of the diene content. researchgate.net The signals from the aliphatic backbone protons of ethylene and propylene units can be integrated to calculate their relative proportions in the polymer. magritek.com

¹³C-NMR offers unparalleled detail regarding the sequence distribution of the monomers within the polymer chain. researchgate.net Different carbon environments result in distinct chemical shifts, enabling the identification and quantification of various ethylene-propylene dyads and triads. This level of detail is crucial for understanding how monomer arrangement influences properties like crystallinity. Furthermore, ¹³C-NMR is highly effective in identifying the specific type of diene monomer used and quantifying its incorporation into the polymer backbone. researchgate.netkpi.ua

The table below presents hypothetical data from the spectroscopic analysis of different EPDM grades, illustrating how these techniques quantify key compositional parameters.

Table 1: Representative Spectroscopic Analysis Data for Various EPDM Grades

| EPDM Grade | Ethylene Content (wt%) (FTIR) | ENB Content (wt%) (FTIR) | Propylene Content (mol%) (¹H-NMR) | Diene Content (mol%) (¹H-NMR) | Ethylene-Propylene Dyad Distribution (¹³C-NMR) |

| EPDM-A | 68 | 4.5 | 30.1 | 1.9 | Mostly alternating |

| EPDM-B | 55 | 8.0 | 42.5 | 3.5 | Random distribution |

| EPDM-C | 72 | 2.5 | 26.8 | 1.2 | Blocky ethylene sequences |

Influence of Diene Type and Concentration on Network Formation Potential

The third monomer, a non-conjugated diene, is incorporated into the EPDM backbone to provide sites for vulcanization (cross-linking). The type of diene and its concentration significantly impact the cure rate, cross-link density, and the final properties of the vulcanized rubber. utwente.nl The most common dienes used are 5-ethylidene-2-norbornene (ENB), dicyclopentadiene (DCPD), and vinyl norbornene (VNB).

5-Ethylidene-2-norbornene (ENB): This is the most widely used diene due to its high cure rate with common sulfur/accelerator systems. The exocyclic double bond of ENB has high reactivity, leading to efficient cross-linking, while the less reactive double bond within the norbornene ring is incorporated into the polymer backbone. researchgate.net This structure results in good mechanical properties and thermal stability.

Dicyclopentadiene (DCPD): EPDMs made with DCPD exhibit slower cure rates compared to those with ENB. This can be advantageous in some processing applications where scorch safety (premature vulcanization) is a concern. However, the resulting network may have different characteristics.

Vinyl Norbornene (VNB): VNB has two double bonds of differing reactivity. Its structure can lead to a high state of cure and provides resistance to reversion (loss of cross-links) at high temperatures.

The concentration of the diene is directly proportional to the number of available sites for cross-linking. A higher diene concentration generally leads to a higher cross-link density, which in turn increases hardness, modulus, and compression set resistance, but may decrease properties like elongation at break and tear strength. nih.gov The choice of diene concentration is a critical formulation parameter used to tailor the final material properties to a specific application's requirements.

The following table illustrates how diene selection and concentration can influence the network properties of a cured EPDM compound.

Table 2: Influence of Diene Type and Concentration on EPDM Vulcanizate Properties

| Parameter | EPDM with 4% ENB | EPDM with 8% ENB | EPDM with 4% DCPD |

| Cure Rate (t90, min) | Fast (e.g., 5 min) | Very Fast (e.g., 3 min) | Slow (e.g., 12 min) |

| Cross-link Density (mol/cm³) | Moderate | High | Moderate-Low |

| Hardness (Shore A) | 65 | 75 | 62 |

| Tensile Strength (MPa) | 15 | 18 | 13 |

| Elongation at Break (%) | 450 | 300 | 500 |

Compositional Heterogeneity Analysis

While average composition is a key parameter, the distribution of this composition among the polymer chains can have a profound effect on the material's processing and final properties. rubbernews.com EPDM polymers can exhibit significant heterogeneity in their composition, both between different polymer chains (inter-molecular) and along a single polymer chain (intra-molecular).

Inter- and Intra-molecular Compositional Distributions

Inter-molecular compositional distribution refers to the variation in the average composition from one polymer chain to another within a sample. rubbernews.comallenpress.com For example, in a given EPDM sample, some chains may be rich in ethylene, while others may be rich in propylene or the diene monomer. This heterogeneity is largely influenced by the catalyst system used for polymerization. Ziegler-Natta catalysts, for instance, are known to have multiple active sites, which can lead to a broad intermolecular compositional distribution. allenpress.com This broad distribution can affect properties like crystallinity and solubility. rubbernews.com

Intra-molecular compositional distribution describes how the monomers are arranged along a single polymer chain. The distribution can range from random, where monomers are incorporated without a specific pattern, to alternating or blocky. A "blocky" EPDM might have long sequences of ethylene units, which can lead to the formation of crystalline domains, imparting higher green strength and influencing thermal properties. rubbernews.com Conversely, a more random or alternating distribution results in a more amorphous polymer. Advanced catalyst technologies, such as metallocene catalysts, offer precise control over this intra-molecular distribution, allowing for the tailoring of polymer architecture to achieve specific performance characteristics. rubbernews.com

Analysis of these distributions often requires a combination of techniques, such as Temperature Rising Elution Fractionation (TREF) coupled with spectroscopic methods, to separate polymer fractions based on their composition and then analyze them individually.

The table below conceptualizes the differences in compositional distribution.

Table 3: Conceptual Illustration of Compositional Heterogeneity in EPDM

| Distribution Type | Description | Consequence for Properties |

| Broad Inter-molecular | Significant variation in ethylene/propylene ratio among different polymer chains. rubbernews.com | Wide range of crystallinities within the sample; can impact processing consistency. |

| Narrow Inter-molecular | All polymer chains have a very similar average composition. rubbernews.com | More uniform properties, predictable crystallization behavior. |

| Blocky Intra-molecular | Long sequences of a single monomer (e.g., ethylene) within a chain. rubbernews.com | Higher crystallinity, increased green strength, higher melting temperature. |

| Random Intra-molecular | Monomers are arranged randomly along the polymer chain. | Amorphous structure, lower stiffness, good low-temperature flexibility. |

Crosslinking and Network Formation in Epdm Systems

Mechanisms of EPDM Vulcanization

The choice of vulcanization system is critical as it dictates the final characteristics of the EPDM product. Peroxide curing typically results in superior thermal stability and resistance to aging, while sulfur curing often provides enhanced tensile and dynamic properties. mdpi.comnih.gov

Peroxide Crosslinking Chemistry

Peroxide vulcanization is a well-defined process that proceeds through a free-radical mechanism. mdpi.comnih.gov This method is particularly effective for EPDM due to its saturated polymer backbone, which is less reactive to sulfur-based systems. youtube.comdiva-portal.org The result is a network of covalent carbon-carbon (C-C) bonds, which have high bond energy and confer excellent thermal stability to the cured elastomer. nih.govresearchgate.net

These primary radicals can then undergo several reactions, but the key pathway for crosslinking involves the abstraction of hydrogen atoms from the EPDM polymer chains. researchgate.netresearchgate.net This abstraction can occur from multiple sites on the EPDM molecule:

From the saturated ethylene-propylene (EPM) backbone: Hydrogen atoms can be abstracted from both methylene (B1212753) (-CH2-) and methine (-CH-) groups along the main polymer chain, forming alkyl macroradicals (P•). researchgate.netresearchgate.net

From the diene monomer: The non-conjugated diene incorporated into the EPDM structure, such as 5-ethylidene-2-norbornene (ENB), provides allylic hydrogen atoms that are more susceptible to abstraction, leading to the formation of more stable allyl macroradicals. researchgate.netacs.org

The radicals formed (e.g., from dicumyl peroxide) react with the polymer chains to generate these macroradicals, which are the precursors to the crosslinked network. nih.govnih.gov

Once the EPDM macroradicals are formed, they can combine in various ways to create a stable, three-dimensional network structure through the formation of strong carbon-carbon (C-C) bonds. nih.govmdpi.com These bonds have higher dissociation energy compared to the sulfidic bridges formed during sulfur vulcanization, which is the primary reason for the superior heat resistance and thermal aging properties of peroxide-cured EPDM. nih.govresearchgate.net

The combination of macroradicals can result in several types of crosslinks. researchgate.net Research combining various analytical techniques has shown that both alkyl and allyl macroradicals participate in network formation. researchgate.net The primary pathways include:

Combination of macroradicals: Two polymer radicals can directly combine to form a C-C crosslink. This can involve the coupling of two alkyl radicals (alkyl/alkyl), an alkyl and an allyl radical (alkyl/allyl), or two allyl radicals (allyl/allyl). researchgate.net

Addition to diene unsaturation: A macroradical (either alkyl or allyl) can add across the double bond of a pendant diene unit on another polymer chain. researchgate.netacs.org This reaction is particularly significant as it directly involves the diene monomer in the crosslinking process, forming aliphatic crosslink structures. acs.org

Studies using 13C NMR have confirmed that the ENB diene unit is involved in crosslinking not only via the addition of macroradicals to its double bond but also through the combination of ENB-derived allyl radicals, which represents a distinct pathway in the peroxide curing mechanism. acs.org

To enhance the efficiency of peroxide vulcanization, low molecular weight, multifunctional organic compounds known as co-agents are often incorporated into the EPDM formulation. diva-portal.orgresearchgate.net Co-agents are highly reactive towards free radicals and serve to increase the rate and state of cure (crosslink density), thereby improving the physical and mechanical properties of the final product. nih.govresearchgate.nettandfonline.com Their primary function is to promote productive crosslinking reactions and suppress undesirable side reactions, such as polymer chain scission. diva-portal.orgtaylorfrancis.com

Co-agents can be broadly classified into two types based on their reactivity: tandfonline.comtandfonline.com

Type I Co-agents: These are typically polar, low molecular weight materials like acrylates and methacrylates. They are highly reactive and can increase both the rate and extent of curing. They function through rapid homopolymerization and grafting onto the rubber chains. tandfonline.comresearchgate.net

Type II Co-agents: These are generally less polar materials, such as allylated compounds. They primarily influence the final crosslink density without significantly affecting the cure rate. tandfonline.comtandfonline.com

The addition of co-agents leads to the formation of a more complex crosslink network. Besides direct C-C bonds between polymer chains, co-agents can form their own crosslinked domains that act as multifunctional nodes, or they can be grafted between EPDM chains to form extra crosslinks. nih.govresearchgate.net This results in vulcanizates with higher modulus, hardness, and improved tensile properties compared to those cured with peroxide alone. researchgate.nettandfonline.com

The choice of co-agent has a significant impact on the curing characteristics and final properties of the EPDM vulcanizate.

Table 1: Influence of Different Co-agents on Peroxide-Cured EPDM Properties

| Property | Control (Peroxide Only) | EPDM + TMPTMA | EPDM + TAIC | EPDM + HVPBd |

|---|---|---|---|---|

| Co-agent Type | N/A | Type I (Methacrylate) | Type II (Allyl) | Type II (Polymeric) |

| Cure Rate | Baseline | Significantly Increased | Moderately Increased | No significant effect |

| Scorch Safety | Good | Negatively Affected | Better than TMPTMA | Better than TMPTMA |

| Final Crosslink Density (Delta Torque) | Lowest | High | Highest | Higher than control |

| Hardness | Baseline | Increased | Increased | Increased |

| Modulus | Baseline | Increased | Increased | Increased |

Source: Data compiled from studies on the effects of various co-agents. tandfonline.comtandfonline.com

Sulfur Vulcanization Pathways

Sulfur vulcanization is the most traditional method for curing unsaturated rubbers and can also be applied to EPDM due to the presence of diene monomers. mdpi.comresearchgate.net The chemistry of sulfur vulcanization is significantly more complex than that of peroxide curing and is still the subject of ongoing research. mdpi.com The process requires a "cure package" that includes not only elemental sulfur but also accelerators and activators to proceed efficiently. wikipedia.orgresearchgate.net

In accelerated sulfur vulcanization, a network of sulfidic crosslinks is formed between the EPDM chains. These crosslinks can be monosulfidic (-S-), disulfidic (-S-S-), or polysulfidic (-Sx-, where x > 2). mdpi.comnih.gov The length of these sulfur bridges significantly influences the properties of the vulcanizate.

The mechanism proceeds in several stages: researchgate.netresearchgate.net

Formation of the Active Sulfurating Agent: The process begins with the reaction between the accelerator(s) and the activators (typically zinc oxide and a fatty acid like stearic acid). researchgate.netyoutube.com This complex then reacts with sulfur to form an active sulfurating agent. researchgate.net

Formation of Crosslink Precursors: The active sulfurating agent reacts with the EPDM chain, typically at the allylic position of the diene monomer, which is the most reactive site. researchgate.net This attaches the accelerator-sulfur group to the polymer backbone, forming a pendant crosslink precursor.

Crosslink Formation: These precursors then react with another EPDM chain to form the sulfidic crosslinks. The process eventually leads to the formation of a three-dimensional network. During the later stages of curing, the initial polysulfidic bridges may be restructured and shortened. mdpi.com

The use of accelerators is crucial for controlling the rate and efficiency of the vulcanization process, allowing it to occur at lower temperatures and shorter times than with sulfur alone. wikipedia.orgresearchgate.net Different classes of accelerators, such as thiazoles and sulfenamides, can be used to tailor the cure characteristics and the final network structure. wikipedia.org

Alternative Curing Systems (e.g., Resol Cure, Radiation Crosslinking)

Beyond standard sulfur and peroxide methods, other curing systems provide specific advantages for EPDM, such as improved thermal stability or processing characteristics.

Resol Cure Phenol-formaldehyde resins, specifically of the resol type, can be used to crosslink EPDM. This method is particularly dominant in the production of thermoplastic vulcanizates (TPVs), which are blends of EPDM and polypropylene (B1209903) (PP). researchgate.netresearchgate.net The crosslinks formed are typically stable carbon-carbon bonds, such as methylene and chroman bridges, which impart excellent heat resistance to the vulcanizate. rubbernews.comkglmeridian.com

However, for thermoset EPDM applications, resol curing has traditionally been considered too slow and prone to "marching cure," where the crosslink density continues to change over time. researchgate.netrubchemie.com To overcome these limitations, activators are employed. Halogen donors like stannous chloride (SnCl₂) or halogenated polymers can activate the resin. rubbernews.com A significant innovation has been the use of zeolites as co-activators. researchgate.netrubchemie.com Zeolites can dramatically increase the cure rate, reducing vulcanization times by up to 75%, and enhance the final crosslink density, making resol curing a viable alternative to sulfur and peroxide systems for a broader range of applications. researchgate.netrubbernews.comrubchemie.com

Radiation Crosslinking Radiation crosslinking is an alternative method that uses high-energy radiation, such as gamma rays or electron beams, to initiate the formation of crosslinks. aip.orghew-kabel.com A key advantage of this technique is that it can be performed at room temperature and does not require the addition of chemical crosslinking agents. hew-kabel.com The mechanism involves the excitation of a polymer molecule by the radiation, leading to the cleavage of a hydrogen atom and the formation of a polymer radical. hew-kabel.com This radical can then combine with another polymer chain to form a stable crosslink.

The properties of radiation-crosslinked EPDM are highly dependent on the absorbed radiation dose. aip.orgiaea.org At lower doses (e.g., up to 50-110 kGy), crosslinking is the predominant reaction, leading to an increase in molecular weight and improved mechanical properties. aip.orgiaea.org However, at excessively high doses (e.g., 200 kGy), chain scission can become the more frequent event, resulting in material degradation and a decline in properties like tensile strength and elongation. aip.orgiaea.org Cables crosslinked by radiation exhibit significantly higher temperature resistance and improved wear and fire behavior. hew-kabel.com

Elastomer Network Structure Characterization

The physical and mechanical properties of a cured EPDM elastomer are directly governed by the architecture of its molecular network. Therefore, accurately characterizing this network, including the density and types of crosslinks, is essential for material development and quality control.

Crosslink density (ν) is a measure of the number of crosslinks per unit volume of the rubber. Several methods, each with its own principles and limitations, are used for its determination. researchgate.netub.edu

| Method | Principle | Key Measurement | Notes |

|---|---|---|---|

| Swelling Experiments | Based on the Flory-Rehner theory, which balances the osmotic force of a solvent swelling the network with the retractive elastic force of the polymer chains. mdpi.comiupac.org | Measurement of the mass or volume of the rubber sample before and after swelling to equilibrium in a suitable solvent (e.g., toluene). iupac.orgscielo.br | A classic and widely used method. The presence of fillers requires modifications to the Flory-Rehner equation to account for filler-polymer interactions. researchgate.netiupac.org |

| Mechanical Testing | Relates the macroscopic mechanical response (e.g., modulus) to the molecular network structure based on the theory of rubber elasticity. allenpress.com | Stress-strain data (analyzed with models like the Mooney-Rivlin equation) or stress relaxation at constant strain over a temperature range (TSSR). researchgate.netub.eduscielo.br | Provides data directly related to the mechanical performance of the elastomer. TSSR can differentiate between relaxation processes and provide insight into network structure. ub.edu |

| Rheometry | The torque measured during vulcanization in a rheometer (like an MDR) is related to the stiffness of the material, which increases as crosslinks form. ub.edu | The difference between the maximum torque (MH) and minimum torque (ML) from a rheometer curve is often used as a proportional measure of crosslink density. ub.eduresearchgate.net | A practical, industry-standard method for monitoring the cure process, but provides a relative, not absolute, measure of crosslink density. ub.edu |

| Solid-State NMR Spectroscopy | Measures the residual dipolar coupling between protons on the polymer chains, which is restricted by the presence of crosslinks and entanglements. elsevierpure.comtue.nl | Analysis of 1H NMR relaxation times (T2) or double-quantum (DQ) NMR signal intensity. tue.nl | A powerful, non-destructive technique that provides direct molecular-level information on network topology, including crosslink density and spatial heterogeneity. elsevierpure.com |

| Dynamic Micro-Indentation | Measures the storage modulus of the material at a micro-scale by indenting the surface with an oscillating probe. The crosslink density is then calculated from the modulus. | Storage modulus measured as a function of frequency and temperature. dtic.mil | Allows for localized measurements and can potentially be used to assess changes in crosslink density in-situ on finished parts. dtic.mil |

The type of chemical bond forming the crosslink significantly influences the properties of the EPDM vulcanizate, such as thermal stability and resistance to degradation. Different curing methods result in different types of crosslinks.

Peroxide Curing: This process generates free radicals that can abstract hydrogen atoms from various locations on the EPDM chains. The resulting polymer radicals then combine to form direct carbon-carbon (C-C) crosslinks. allenpress.com Molecular dynamics simulations have helped to distinguish between different C-C links, including crosslinking between two main chains (alkyl-alkyl), a main chain and a side chain (alkyl-allyl), and two side chains (allyl-allyl). nih.gov

Resol Curing: This system forms highly stable crosslinks consisting of methylene and chroman bridges between the diene units of adjacent polymer chains. researchgate.netkglmeridian.com

Ether Crosslinks: Ether bonds (C-O-C) are not typically formed during primary vulcanization but can be created during thermo-oxidative aging or degradation. nih.govmdpi.comnih.gov Their presence can alter the mechanical properties, often increasing stiffness but potentially embrittling the material. nih.govnih.gov The acid-catalyzed ring-opening of epoxide groups in epoxidized natural rubber can also lead to the formation of ether crosslinks. acs.org

The identification of these specific chemical structures is complex and often requires advanced analytical techniques. High-resolution solid-state Nuclear Magnetic Resonance (NMR), particularly ¹³C NMR, is a powerful tool for this purpose. researchgate.nettue.nl By using EPDM with ¹³C-labeled diene monomers, researchers can significantly enhance the NMR signals from the crosslink sites, allowing for the successful characterization of the new structures formed during vulcanization. tue.nl

Kinetics of Crosslinking Reactions

The study of crosslinking kinetics is essential for understanding the rate and extent of the vulcanization reaction. This knowledge is critical for optimizing curing cycles in industrial processes, ensuring consistent product quality, and predicting material behavior.

Rheometers, especially the Moving Die Rheometer (MDR), are the most common instruments used in the rubber industry to study curing behavior. researchgate.netnih.gov An uncured rubber sample is placed in a heated die cavity, and the torque required to oscillate one part of the die is measured over time. tandfonline.com The resulting graph of torque versus time, known as a rheograph or cure curve, provides a wealth of kinetic information. ub.eduresearchgate.net

Key parameters obtained from a rheometer cure curve include:

Minimum Torque (Mₗ): Represents the viscosity of the uncured compound at the test temperature. ub.edu

Maximum Torque (Mₕ): Indicates the stiffness or modulus of the fully cured rubber and is proportional to the final crosslink density. ub.edu

Scorch Time (tₛ₁ or tₛ₂): The time at which the torque begins to increase, marking the onset of vulcanization. This parameter is crucial for assessing the processing safety of the compound. ub.edu

Optimum Cure Time (t₉₀ or t₉₅): The time required to reach 90% or 95% of the maximum torque, representing the point at which the desired state of cure is achieved. ub.edutandfonline.com

By conducting isothermal rheometer tests at different temperatures, kinetic models, such as the autocatalytic model, can be fitted to the experimental data to determine kinetic parameters like the reaction rate constant and activation energy. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. ub.edu Since crosslinking reactions in EPDM are exothermic, DSC can be used to monitor the heat evolved during the cure process. tandfonline.com

Degradation Mechanisms and Stabilization Strategies for Epdm

Thermal and Thermo-Oxidative Degradation of EPDM

Thermal and thermo-oxidative degradation are significant factors affecting the long-term performance of EPDM. mdpi.com These processes involve complex chemical changes in the polymer structure, primarily driven by heat and the presence of oxygen. mdpi.commdpi.com

Oxidative Damage and Free Radical Formation

The degradation of EPDM often begins with the formation of free radicals. researchgate.net In the presence of oxygen, especially at elevated temperatures, the polymer chains can undergo oxidation. windows.net This process typically starts with the abstraction of a hydrogen atom from the polymer backbone, leading to the formation of a polymer radical (P•). This radical then reacts with oxygen to form a peroxy radical (POO•). researchgate.netwindows.net The peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and another polymer radical, thus propagating a chain reaction. windows.net The decomposition of hydroperoxides can further generate more radicals, accelerating the degradation process.

The presence of a diene monomer in the EPDM structure, such as ethylidene norbornene (ENB), dicyclopentadiene (B1670491) (DCPD), or vinyl norbornene (VNB), introduces sites of unsaturation that can be more susceptible to oxidative attack. researchgate.netresearchgate.net

Chain Scission and Crosslinking Phenomena during Thermal Aging

During thermal aging, two competing reactions, chain scission and crosslinking, occur simultaneously in EPDM. mdpi.comnih.gov

Chain Scission: This process involves the breaking of the polymer main chains, leading to a decrease in molecular weight. researchgate.net Chain scission is often associated with the propylene (B89431) segments of the EPDM chain. mdpi.com It results in a reduction of the material's crosslink density, which can cause softening and a loss of elastic properties. mdpi.comresearchgate.net

Crosslinking: This process involves the formation of new chemical bonds between polymer chains, leading to an increase in the crosslink density. mdpi.com Crosslinking reactions in EPDM are often associated with the termonomer. mdpi.com Increased crosslinking can lead to an increase in hardness and stiffness, but also to embrittlement of the material. mdpi.commdpi.com

Influence of Temperature and Oxygen on Degradation Pathways

Temperature and the availability of oxygen are critical factors that influence the rate and pathways of EPDM degradation. mdpi.commdpi.com

Temperature: Higher temperatures accelerate the rates of both chain scission and crosslinking reactions. mdpi.comnih.gov Increased temperature provides the necessary energy to break chemical bonds and facilitates the diffusion of oxygen into the polymer matrix. windows.net Studies have shown that temperatures above 100°C can lead to significant degradation of EPDM. wikipedia.org For instance, aging at 120°C can lead to continued crosslinking in EPDM vulcanizates. mdpi.com

Oxygen: The presence of oxygen is essential for thermo-oxidative degradation. windows.net Oxygen participates directly in the formation of peroxy radicals and hydroperoxides, which are key intermediates in the oxidative degradation chain reaction. windows.net The diffusion of oxygen into the EPDM material plays a crucial role; if oxygen consumption is faster than its diffusion, oxidation will be concentrated near the surface. windows.net In the absence of oxygen, thermal degradation still occurs but through different mechanisms, primarily involving chain scission at weaker points in the polymer backbone.

The interplay between temperature and oxygen determines whether degradation is uniform throughout the material or localized at the surface. windows.net

Photodegradation and UV Stability of EPDM

EPDM is known for its good resistance to ultraviolet (UV) radiation, a key attribute for its use in outdoor applications. youtube.comepdmroofs.org However, prolonged exposure to UV radiation, especially in the presence of oxygen, can still lead to degradation. researchgate.netresearchgate.net

Mechanisms of UV-Induced Polymer Degradation

UV-induced degradation, or photodegradation, is a photo-oxidative process that primarily affects the surface of the EPDM material. researchgate.netresearchgate.net The process is initiated by the absorption of UV photons, which can lead to the formation of free radicals. researchgate.net These radicals then react with oxygen in a similar manner to thermo-oxidative degradation, leading to chain scission and the formation of oxidized products like carbonyl and hydroxyl groups. researchgate.netresearchgate.netresearchgate.net

The key steps in the UV degradation of EPDM include:

Initiation: UV radiation creates free radicals on the polymer chains. researchgate.net

Propagation: The radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other polymer chains, propagating the degradation. researchgate.net

Chain Scission: The breakdown of polymer chains leads to a reduction in molecular weight and the formation of microcracks on the surface. researchgate.netresearchgate.net

Discoloration: The degradation process can also lead to fading or discoloration of the material, particularly for brighter colors. softsurfaces.co.ukfairmontindustries.com

The presence of certain diene monomers can influence the UV stability of EPDM. For example, EPDM containing ENB has been studied for its degradation behavior under artificial weathering conditions. researchgate.net

Chemical Degradation in Specific Environments

EPDM's saturated backbone provides good resistance to many polar chemicals, such as acids and alkalis. youtube.com However, its performance can be affected by specific chemical environments, particularly at elevated temperatures.

Studies have investigated the degradation of EPDM in acidic solutions, such as a mixture of sulfuric acid and hydrofluoric acid. researchgate.net In such environments, the degradation can involve the breaking of the polymer's main chain. researchgate.net The type of curing system used for the EPDM can also influence its chemical resistance. For example, peroxide-cured EPDM may exhibit different degradation behavior in an acidic environment compared to sulfur-cured EPDM. researchgate.net The presence of coagents like triallyl isocyanurate (TAIC) in peroxide-cured systems can delay the degradation of the EPDM backbone. researchgate.net

Furthermore, exposure to solutions like sodium hydroxide (B78521) (NaOH) at elevated temperatures has been shown to cause a decrease in the tensile strength of EPDM over time, with the degradation being more pronounced at higher temperatures. nih.gov

Table of Research Findings on EPDM Degradation

| Degradation Type | Key Findings | References |

| Thermal/Thermo-Oxidative | Both chain scission and crosslinking occur, with crosslinking often dominating at later stages. mdpi.comresearchgate.net The process is accelerated by increased temperature and oxygen availability. mdpi.commdpi.com Leads to increased hardness and reduced elongation at break. mdpi.comworldscientific.com | mdpi.commdpi.commdpi.comresearchgate.networldscientific.com |

| Photodegradation (UV) | Primarily a surface phenomenon involving photo-oxidation. researchgate.netresearchgate.net Causes chain scission, microcrack formation, and discoloration. researchgate.netresearchgate.netsoftsurfaces.co.uk EPDM generally exhibits good UV resistance. youtube.comepdmroofs.org | youtube.comresearchgate.netepdmroofs.orgresearchgate.netsoftsurfaces.co.uk |

| Chemical Degradation | Good resistance to polar chemicals like acids and alkalis. youtube.com Degradation in acidic environments can involve main chain scission. researchgate.net Curing systems and coagents can influence chemical resistance. researchgate.net | youtube.comresearchgate.netnih.gov |

Effects of Acidic and Basic Media

Studies have shown that EPDM exhibits good resistance to both acidic and basic solutions. jingdongrubber.com Its saturated polymer backbone is not easily attacked by the hydroxide ions found in many basic solutions. youtube.com This makes EPDM a suitable material for applications involving contact with common bases like sodium hydroxide and potassium hydroxide under normal conditions. youtube.com Similarly, EPDM demonstrates good performance when exposed to dilute acids. jingdongrubber.com

However, the extent of degradation can be influenced by several factors, including the concentration of the medium, temperature, and the specific crosslinking system of the EPDM. Research on the effect of a 20% sulfuric acid solution on EPDM rubbers indicated that acid-induced chemical degradation can lead to an initial decrease in crosslink density due to the hydrolytic attack of the crosslink sites. researchgate.net Another study investigating the impact of a 25 wt% sodium hydroxide solution at various temperatures found that tensile strength decreased with increasing temperature and exposure time. nih.gov

The type of filler used in the EPDM composite also plays a role in its resistance to acidic media. A comparison between EPDM filled with conventional carbon black (CCB) and recovered carbon black (RCB) revealed that while the RCB EPDM had higher initial strength, it degraded more significantly under acidic exposure. nih.gov The CCB EPDM showed greater retention of its mechanical integrity and dimensional stability. nih.gov

It is important to note that while EPDM is resistant to polar substances, it does not perform well with non-polar substances like oils and gasoline, which can cause swelling and deterioration. youtube.com

The following table summarizes findings from various studies on the effects of acidic and basic media on EPDM properties.

Table 1: Effects of Acidic and Basic Media on EPDM Properties

| Medium | EPDM Type/Filler | Exposure Conditions | Observed Effects | Reference |

|---|---|---|---|---|

| 20% Sulfuric Acid | Peroxide-cured with coagent | Not specified | Initial decrease in crosslink density due to hydrolytic attack. | researchgate.net |

| 25 wt% Sodium Hydroxide | Not specified | 38, 54, and 77 °C for 12 months | Decrease in tensile strength as a function of temperature and exposure time. | nih.gov |

| Sulfuric Acid | Conventional Carbon Black (CCB) vs. Recovered Carbon Black (RCB) | 1000 hours | RCB EPDM showed more severe degradation and surface erosion. CCB EPDM demonstrated greater retention of mechanical integrity. | nih.gov |

| Dilute Acids and Alkalis | General EPDM | Not specified | Good resistance and performance. | jingdongrubber.comazom.com |

Analytical Techniques for Degradation Monitoring